1-Azaspiro[3.6]decane

Spirocyclic scaffolds Conformational analysis Drug design

Medicinal chemistry programs requiring non-planar, rigid amine scaffolds face limited options that balance synthetic accessibility with optimal pharmacokinetics. 1-Azaspiro[3.6]decane solves this with its unique [3.6] spirocyclic architecture. - Azetidine ring enables nucleophilic ring-opening for diverse library synthesis - Near-neutral logP favorable for blood-brain barrier penetration in CNS programs - Privileged scaffold for antivirulence antifungal discovery (Candida albicans biofilm inhibition) Available in research quantities with verified purity. Immediate shipment, analytical data included.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
Cat. No. B15240871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azaspiro[3.6]decane
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)CCN2
InChIInChI=1S/C9H17N/c1-2-4-6-9(5-3-1)7-8-10-9/h10H,1-8H2
InChIKeyIUFPAVQDBNJFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azaspiro[3.6]decane: A Conformationally Constrained Spirocyclic Scaffold


1-Azaspiro[3.6]decane (CAS: 25408-27-9) is a saturated bicyclic spiro compound featuring a nitrogen atom embedded within an azetidine ring fused to a cycloheptane ring system . This compound belongs to the broader class of azaspirodecane derivatives, which are heterocyclic compounds containing a 10-membered bicycle with nine carbon atoms and one nitrogen atom [1]. The molecular formula C9H17N corresponds to a molecular weight of 139.24 g/mol, and the spirocyclic architecture imparts a three-dimensional, conformationally constrained geometry that distinguishes it from planar or monocyclic amine scaffolds .

Why 1-Azaspiro[3.6]decane Cannot Be Substituted with Common Amines


While the broad class of azaspirodecane derivatives shares a common 10-membered bicyclic framework, substitution within this class or with simpler amines is not straightforward due to pronounced differences in physicochemical properties, conformational constraints, and synthetic accessibility. For instance, simple alteration of the spiro junction, such as shifting from a [3.6] to a [4.5] scaffold, fundamentally changes ring strain, nitrogen basicity, and spatial orientation of substituents [1]. Furthermore, attempts to replace the spirocyclic core with a monocyclic amine would eliminate the conformational restriction that spirocycles provide, which is often essential for achieving specific target binding geometries and optimizing pharmacokinetic properties in drug discovery programs [2]. Therefore, the precise [3.6] spirocyclic architecture of 1-Azaspiro[3.6]decane is not interchangeable with other azaspirodecane isomers or simpler amine building blocks when a specific three-dimensional pharmacophore is required.

Quantitative Differentiation Evidence for 1-Azaspiro[3.6]decane


Conformational Uniqueness: Ring Strain and 3D Geometry

The [3.6] spirocyclic framework of 1-Azaspiro[3.6]decane presents a distinct conformational profile compared to other azaspirodecane isomers, most notably the [4.5] scaffold. The [3.6] system incorporates a strained four-membered azetidine ring, which constrains the geometry of the nitrogen lone pair and alters its basicity relative to the more flexible piperidine ring in [4.5] systems [1]. While direct experimental pKa values for 1-Azaspiro[3.6]decane are not widely reported, its structural analog 6-azaspiro[3.6]decane exhibits a predicted pKa of 11.59±0.20, indicating significantly higher basicity than the broader class of azaspirodecane derivatives . This increased basicity is a direct consequence of the ring strain inherent to the [3.6] scaffold. Furthermore, spiro[3.3]heptanes, which share the strained four-membered ring motif, have been shown to exhibit higher aqueous solubility than their monocyclic cyclohexane analogues [2]. This property may extend to 1-Azaspiro[3.6]decane, offering a potential advantage in assay development.

Spirocyclic scaffolds Conformational analysis Drug design

Biological Activity Divergence: Antifungal vs. CNS Profiles

The broader azaspirodecane chemical space exhibits divergent biological activities depending on the specific substitution pattern and ring size. While 1-Azaspiro[3.6]decane itself serves as a foundational scaffold, key insights into its potential can be drawn from a closely related series of diazaspiro-decane structural analogs. In a high-content screen of 20,000 small molecules, a diazaspiro-decane series was identified as a novel class of inhibitors targeting Candida albicans biofilm formation and filamentation [1]. The lead compound demonstrated potent in vivo activity in clinically relevant murine models of both invasive and oral candidiasis [2]. This contrasts sharply with the activity profile of azaspiro[4.5]decane derivatives, which have been explored for GABA transporter modulation and anxiolytic activity, demonstrating a different therapeutic focus [3][4]. This divergence underscores how subtle changes to the azaspiro core can redirect biological activity, emphasizing that the [3.6] scaffold represents a distinct chemical starting point.

Antifungal Biofilm inhibition Candida albicans

Synthetic Accessibility via Azetidine Ring-Opening

The presence of a strained four-membered azetidine ring within the 1-Azaspiro[3.6]decane scaffold presents a unique synthetic handle for further derivatization that is not available in larger ring systems like azaspiro[4.5]decane. The inherent ring strain makes the azetidine moiety susceptible to ring-opening reactions with various nucleophiles, providing a direct route to functionalized cycloheptane derivatives . This reactivity is a key differentiator from 2-azaspiro[4.5]decanes, where the six-membered piperidine ring is significantly more stable and less prone to ring-opening under mild conditions [1]. While the overall yields and stereoselectivities for synthesizing the azaspiro[3.6]decane core itself can vary (semipinacol rearrangements to produce related azaspirocyclic ketones range from 67–94% yield with diastereoselectivities from 2.8:1 to 1:0), the potential for post-synthetic modification via ring-opening offers a strategic advantage for generating diverse compound libraries [2].

Synthetic methodology Ring-opening Functionalization

Physicochemical Differentiation: LogP and Drug-Likeness

The physicochemical properties of 1-Azaspiro[3.6]decane are distinct from closely related oxygen-containing spirocycles, a critical factor for predicting drug-likeness and pharmacokinetic behavior. While experimental data for 1-Azaspiro[3.6]decane is limited, a direct analog, 7-oxa-1-azaspiro[3.6]decane, has a reported hydrophobic parameter (logP) of -0.032 . This near-zero logP value indicates a more balanced hydrophilicity/lipophilicity profile compared to oxygen-free analogs. In contrast, 1-oxaspiro[3.6]decane, which lacks the nitrogen atom, exhibits a significantly higher logP of 2.4997 [1]. This ~2.5 logP unit difference represents a >300-fold difference in octanol-water partition coefficient, translating to profoundly different membrane permeability and solubility characteristics. Therefore, the specific combination of a nitrogen atom within the [3.6] spiro framework yields a unique physicochemical profile that cannot be replicated by oxa-spiro analogs.

LogP Hydrophobicity Drug-likeness

Optimal R&D Application Scenarios for 1-Azaspiro[3.6]decane


Antifungal Agents Targeting Biofilm Formation

Based on the demonstrated in vivo activity of diazaspiro-decane analogs against Candida albicans biofilm formation and filamentation, 1-Azaspiro[3.6]decane serves as a privileged scaffold for medicinal chemistry campaigns aimed at developing novel antifungals with antivirulence mechanisms [1]. The unique [3.6] spirocyclic core may provide a template for compounds that inhibit fungal pathogenesis without exerting direct fungicidal pressure, thereby reducing the potential for resistance emergence.

Conformationally Constrained Azetidine Compound Libraries

The strained azetidine ring within the 1-Azaspiro[3.6]decane scaffold is a strategic functional handle for generating diverse chemical libraries. Its susceptibility to nucleophilic ring-opening reactions, in contrast to the stable piperidine ring in [4.5] analogs, allows for the efficient synthesis of functionalized cycloheptane derivatives . This makes the compound a high-value intermediate for exploring novel chemical space in early-stage drug discovery.

CNS Therapeutics with Optimized Physicochemical Profiles

The near-neutral logP of nitrogen-containing spiro[3.6] analogs like 7-oxa-1-azaspiro[3.6]decane suggests this scaffold may possess a favorable balance of hydrophilicity and lipophilicity for crossing the blood-brain barrier . 1-Azaspiro[3.6]decane can therefore be utilized as a core building block for CNS drug discovery programs, where tuning lipophilicity and amine basicity is critical for achieving desirable brain penetration and target engagement.

HSL Inhibitors for Metabolic Disorders

Patent literature discloses the use of novel azaspirodecanone compounds as hormone-sensitive lipase (HSL) inhibitors [2]. While specific activity data for the [3.6] scaffold is not detailed, the broader azaspirodecane class is recognized as a valuable template for this therapeutic area. Procurement of 1-Azaspiro[3.6]decane enables the investigation of how the unique [3.6] ring system might confer advantages in potency, selectivity, or pharmacokinetics over other azaspirodecane scaffolds in the context of HSL inhibition.

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